molecular formula C11H24O3 B1670431 Dibuprol CAS No. 2216-77-5

Dibuprol

Cat. No. B1670431
CAS RN: 2216-77-5
M. Wt: 204.31 g/mol
InChI Key: InChI=1S/C11H24O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3
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Description

“Dibuprol” is also known as 1,3-Dibutoxy-2-propanol . It has a molecular formula of C11H24O3 . It’s a chemical compound that is not widely discussed in the literature, and there seems to be limited information available about its specific uses or applications.


Physical And Chemical Properties Analysis

“Dibuprol” has a density of 0.9±0.1 g/cm³. Its boiling point is 285.1±25.0 °C at 760 mmHg. The vapour pressure is 0.0±1.3 mmHg at 25°C. The enthalpy of vaporization is 60.8±6.0 kJ/mol. The flash point is 126.3±23.2 °C. The index of refraction is 1.438 .

Scientific Research Applications

1. Hemodynamic Evaluation in Human Septic Shock

Dobutamine, a drug closely related to Dibuprol, has been evaluated for its hemodynamic effects in human septic shock. A study found that dobutamine infusion resulted in significant improvements in cardiac index, stroke index, mean arterial pressure, and a decrease in avDo2, indicating its potential use in managing septic shock, especially when high filling pressures due to fluid overload or cardiac failure are present (Jardin et al., 1981).

2. Cardiac Oxygen Balance and Infarction Severity

Research on dobutamine has shown its acute effects on cardiac oxygen balance and regional blood flow in dogs with narrowed coronary arteries. This study demonstrates that dobutamine, unlike isoproterenol, does not significantly increase heart rate or lower peripheral resistance. It also augments blood flow in regions supplied by narrowed arteries, improving oxygen balance and potentially containing myocardial infarction (Tuttle et al., 1977).

3. Skin Antinociception Enhancement

A study assessing the antinociceptive effect of dibucaine, another drug related to Dibuprol, found that when combined with epinephrine, a synergistic nociceptive block was produced. This indicates that dibucaine, and by extension similar compounds like Dibuprol, could have significant applications in enhancing local anesthetic effects (Chou et al., 2019).

4. Antioxidant Effects and Cardiomyopathy Protection

Research on probucol, a compound with similarities to Dibuprol, has shown its potential in promoting endogenous antioxidants and providing protection against adriamycin-induced cardiomyopathy in rats. This indicates that Dibuprol, sharing similar chemical properties, might also have beneficial effects in managing cardiomyopathy (Siveski-Iliskovic et al., 1994).

5. Oral Ulcer Pain Relief

A study on dibucaine, a compound closely related to Dibuprol, revealed its effectiveness in alleviating severe pain due to oral ulcers. This suggests that Dibuprol could be explored for similar applications in pain management (Yamamura et al., 1999).

properties

IUPAC Name

1,3-dibutoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSDZQDZDHJMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(COCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176692
Record name Dibuprol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibuprol

CAS RN

2216-77-5
Record name 1,3-Dibutoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-77-5
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Record name Dibuprol [INN]
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Record name Dibuprol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71470
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Record name Dibuprol
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Record name Dibuprol
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Record name DIBUPROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Salehi, M Dabiri, A Zolfigol… - Phosphorus, Sulfur, and …, 2004 - Taylor & Francis
The nucleophilic ring opening reactions of epoxides by aliphatic alcohols and water are achieved efficiently in the presence of catalytic amounts of silica sulfuric acid with high degree of …
Number of citations: 31 www.tandfonline.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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